3.1 Sub‑Nanomolar Potency Advantage of N‑Alkyl‑Glucosylamines Over N‑Alkyl‑Deoxynojirimycins Against Human Acid β‑Glucosidase
N‑alkyl‑glucosylamines (1‑aminoglucose derivatives with C12–C18 alkyl chains) inhibit human acid β‑glucosidase (GCase) with IC50 values of 0.3–3 nM, representing a 3‑ to 28‑fold greater potency than the benchmark iminosugar inhibitors N‑alkyl‑deoxynojirimycins (Ki ≈ 8.5 nM) [1]. The glucosylamine series also displays a distinct slow, tight‑binding kinetic mechanism, whereas the deoxynojirimycin series is rapidly reversible [1]. This combination of higher affinity and differentiated binding kinetics directly informs inhibitor selection for Gaucher disease research or pharmacological chaperone design.
| Evidence Dimension | Inhibitory potency (IC50/Ki) |
|---|---|
| Target Compound Data | N‑Cn‑glucosylamines (n=12–18): IC50 ≈ 0.3–3 nM |
| Comparator Or Baseline | N‑Cn‑deoxynojirimycins (n=10–14): Ki ≈ 8.5 nM |
| Quantified Difference | ≈ 3‑ to 28‑fold more potent (0.3–3 nM vs. 8.5 nM) |
| Conditions | Human acid β‑glucosidase (GCase), in vitro enzyme assay |
Why This Matters
Procurement of 1‑aminoglucose as a scaffold enables synthesis of GCase inhibitors with sub‑nanomolar potency, outperforming DNJ‑based inhibitors that are commercially more prevalent but less potent for this target.
- [1] Greenberg, M. A., et al. (1990). Human acid β-glucosidase: use of sphingosyl and N-alkyl-glucosylamine inhibitors to investigate the properties of the active site. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1040(2), 174-185. DOI: 10.1016/0167-4838(90)90220-A View Source
